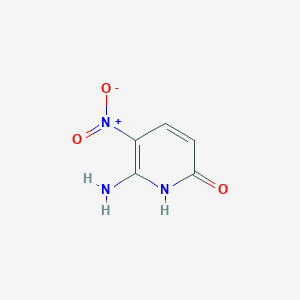

6-Amino-5-nitropyridin-2-OL

Descripción general

Descripción

The compound "6-Amino-5-nitropyridin-2-OL" is closely related to the class of compounds that include pyridine derivatives, which are characterized by their nitrogen-containing heterocyclic ring structure. These compounds are of significant interest due to their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The papers provided discuss related compounds, such as 2-amino-5-nitropyridinium salts and 2-aminopyrimidines with nitroso substituents, which share some structural similarities with 6-Amino-5-nitropyridin-2-OL, particularly in terms of the presence of amino and nitro groups on a pyridine or pyrimidine ring.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-nitropyridinium salts, involves the formation of centrosymmetric double layers with cations and phosphite anions, as described in the first paper . Although the exact synthesis of 6-Amino-5-nitropyridin-2-OL is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving the use of nitration reactions to introduce the nitro group and subsequent functionalization to add the amino group.

Molecular Structure Analysis

The molecular structure of related compounds exhibits interesting features such as centrosymmetric clusters and extensive hydrogen bonding, which contribute to the stability and properties of the material . For 6-Amino-5-nitropyridin-2-OL, one would expect similar molecular interactions, including hydrogen bonds, which could influence the compound's crystal packing and potentially its optical properties.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 6-Amino-5-nitropyridin-2-OL. However, based on the related compounds, it is likely that the amino and nitro groups on the pyridine ring would be reactive sites. The amino group could participate in the formation of hydrogen bonds or act as a nucleophile in substitution reactions, while the nitro group could be involved in redox reactions or serve as an electrophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5-nitropyridin-2-OL can be partially deduced from the properties of similar compounds. For instance, the presence of strong hydrogen bonds in the 2-amino-5-nitropyridinium salt suggests that 6-Amino-5-nitropyridin-2-OL could also exhibit strong intermolecular interactions, potentially affecting its melting point, solubility, and stability . The electronic structure of the related nitroso compounds indicates that 6-Amino-5-nitropyridin-2-OL may have a polarized molecular-electronic structure, which could influence its reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

- Specific Scientific Field: Materials Science, specifically in the area of Nonlinear Optics and Optical Limiting .

- Summary of the Application: This compound is used in the development of functional materials for multi-disciplinary research areas, including nonlinear optics .

- Methods of Application or Experimental Procedures: The compound was synthesized and grown as optically transparent single crystals by a conventional slow evaporation solution technique (SEST) . The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis . Fourier transform infrared (FTIR) spectrum was recorded to determine the various vibrational functional groups in the material .

- Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm² .

Safety And Hazards

Propiedades

IUPAC Name |

6-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLOZOVAGYLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457865 | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-nitropyridin-2-OL | |

CAS RN |

211555-30-5 | |

| Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)